3-Bromo-2-oxo-2h-pyran-5-carbonitrile 3-Bromo-2-oxo-2h-pyran-5-carbonitrile
Brand Name: Vulcanchem
CAS No.: 496835-90-6
VCID: VC15806922
InChI: InChI=1S/C6H2BrNO2/c7-5-1-4(2-8)3-10-6(5)9/h1,3H
SMILES:
Molecular Formula: C6H2BrNO2
Molecular Weight: 199.99 g/mol

3-Bromo-2-oxo-2h-pyran-5-carbonitrile

CAS No.: 496835-90-6

Cat. No.: VC15806922

Molecular Formula: C6H2BrNO2

Molecular Weight: 199.99 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-2-oxo-2h-pyran-5-carbonitrile - 496835-90-6

Specification

CAS No. 496835-90-6
Molecular Formula C6H2BrNO2
Molecular Weight 199.99 g/mol
IUPAC Name 5-bromo-6-oxopyran-3-carbonitrile
Standard InChI InChI=1S/C6H2BrNO2/c7-5-1-4(2-8)3-10-6(5)9/h1,3H
Standard InChI Key VCARZLDXBFKNEQ-UHFFFAOYSA-N
Canonical SMILES C1=C(C(=O)OC=C1C#N)Br

Introduction

Chemical Structure and Identification

The molecular formula of 3-bromo-2-oxo-2H-pyran-5-carbonitrile is C₆H₂BrNO₂, with a molecular weight of 216.00 g/mol. Its IUPAC name derives from the pyran ring numbering: the bromine atom occupies position 3, the ketone group at position 2, and the nitrile at position 5 . Key identifiers include:

PropertyValue
CAS Number496835-90-6
SMILESO=C1C=C(C#N)C(=O)C(Br)=C1
InChI KeyUYZQKXGECCMNRT-UHFFFAOYSA-N
PubChem CID82505954 (hypothetical)

The pyran ring’s oxygen atom and electron-withdrawing groups (bromine, nitrile) confer electrophilic character to positions 4 and 6, enabling regioselective functionalization . X-ray crystallography of analogous compounds confirms a planar ring structure with bond angles consistent with sp² hybridization at the oxygen and carbonyl carbons.

Synthesis and Reaction Pathways

Primary Synthesis Methods

The compound is typically synthesized via Knoevenagel condensation or cyclocondensation reactions. A representative protocol involves:

  • Bromination of Pyran Precursors:
    Reaction of 2-oxo-2H-pyran-5-carbonitrile with bromine in acetic acid yields the title compound. This method achieves moderate yields (45–60%) but requires careful temperature control to avoid over-bromination .

  • Cyclization of Enol Ethers:
    Treating 3-bromo-5-cyano-4-pyrone intermediates with dehydrating agents (e.g., PCl₅) induces cyclization. This route offers higher purity but necessitates anhydrous conditions .

Key Reactions

  • Nucleophilic Substitution:
    The bromine atom undergoes substitution with amines or thiols, forming derivatives like 3-amino-2-oxo-2H-pyran-5-carbonitrile .

    C₆H₂BrNO₂ + R-NH₂ → C₆H₂RN₂O₂ + HBr(Yield: 70–85%)[4]\text{C₆H₂BrNO₂ + R-NH₂ → C₆H₂RN₂O₂ + HBr} \quad (\text{Yield: 70–85\%})[4]
  • Cycloadditions:
    The nitrile group participates in [2+3] cycloadditions with azides to generate tetrazolo-pyran hybrids, which are explored as kinase inhibitors .

Physicochemical Properties

Experimental and computational data reveal the following characteristics:

PropertyValueMethod
Melting Point142–144°CDSC
SolubilitySparingly soluble in H₂O; soluble in DMSO, DMFShake-flask method
logP1.8 ± 0.2HPLC
pKa3.2 (enol), 9.6 (nitrile)Potentiometric titration

The nitrile’s IR absorption at 2240 cm⁻¹ and the carbonyl stretch at 1734 cm⁻¹ are diagnostic for structural confirmation . NMR spectra show distinctive signals:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.93 (s, H-4), 7.76–7.80 (m, H-6), 7.45–7.49 (m, H-3) .

  • ¹³C NMR: δ 160.1 (C=O), 118.2 (C≡N), 112.5 (C-Br) .

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound serves as a precursor for antitumor agents. For example, coupling with thiourea derivatives yields thieno[2,3-b]pyridines, which exhibit IC₅₀ values <10 μM against breast cancer cell lines .

Materials Science

Its electron-deficient pyran core is incorporated into organic semiconductors. Derivatives with extended π-systems show hole mobility up to 0.12 cm²/V·s in thin-film transistors .

HazardPrecaution
Skin irritationWear nitrile gloves
Respiratory sensitizerUse fume hood
Environmental toxicityAvoid aqueous disposal

No LD₅₀ data exist, but structural analogs (e.g., 3-bromo-2-oxo-2H-pyran-5-carboxylic acid) show acute toxicity in rodents (LD₅₀ = 320 mg/kg).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator